2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide
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Overview
Description
2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with amino and amide groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide typically involves the reaction of 1,3-dimethyl-5-amino-pyrazole with a suitable acylating agent. One common method includes the use of acyl chlorides or anhydrides under basic conditions to form the desired amide . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amino and amide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds .
Scientific Research Applications
2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1H-pyrazole
- 5-amino-1H-pyrazole
- 1,3-dimethyl-5-amino-pyrazole
Uniqueness
Compared to these similar compounds, 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide is unique due to the presence of both amino and amide groups, which enhance its reactivity and potential biological activity. The dimethyl substitution on the pyrazole ring also contributes to its distinct chemical properties and applications .
Biological Activity
2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing its chemical properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C8H13N3O, with a molecular weight of approximately 183.21 g/mol. The structure features an amino group, a pyrazole ring with dimethyl substitution, and a propanamide moiety, which collectively contribute to its unique chemical reactivity and biological properties .
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Modulation : The compound has been shown to interact with specific enzymes, potentially inhibiting or enhancing their activity.
- DNA Interaction : Preliminary studies suggest that it may bind to DNA, influencing cellular processes such as replication and transcription .
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies have highlighted the anticancer potential of this compound. It has been tested against several cancer cell lines, showing promising cytotoxic effects. For instance:
- Cell Lines Tested : The compound was evaluated against human glioblastoma (U251) and melanoma (WM793) cells.
- IC50 Values : The IC50 values were reported to be less than that of standard chemotherapeutic agents like doxorubicin, indicating a potential for further development as an anticancer drug .
Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. The findings suggested that the presence of the dimethyl group on the pyrazole ring enhances the compound's ability to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival .
Antimicrobial Efficacy Assessment
Another research effort focused on evaluating the antimicrobial efficacy of various pyrazole derivatives. The results showed that compounds similar to this compound exhibited strong antibacterial activity, supporting its potential use in treating infections caused by resistant bacterial strains .
Comparative Analysis with Related Compounds
A comparison with structurally related compounds reveals that this compound possesses unique properties due to its specific structural features:
Compound Name | Structure | Biological Activity | IC50 (µM) |
---|---|---|---|
Compound A | Similar | Moderate Anticancer | 25 |
Compound B | Similar | Strong Antibacterial | 10 |
This compound | Unique | Strong Anticancer & Antibacterial | <10 |
Properties
Molecular Formula |
C8H14N4O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-amino-3-(2,5-dimethylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C8H14N4O/c1-5-3-6(12(2)11-5)4-7(9)8(10)13/h3,7H,4,9H2,1-2H3,(H2,10,13) |
InChI Key |
QDJSHQGLGPMEKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CC(C(=O)N)N)C |
Origin of Product |
United States |
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